Ethyl 4-(methylsulfanyl)benzyl sulfide Ethyl 4-(methylsulfanyl)benzyl sulfide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16964261
InChI: InChI=1S/C10H14S2/c1-3-12-8-9-4-6-10(11-2)7-5-9/h4-7H,3,8H2,1-2H3
SMILES:
Molecular Formula: C10H14S2
Molecular Weight: 198.4 g/mol

Ethyl 4-(methylsulfanyl)benzyl sulfide

CAS No.:

Cat. No.: VC16964261

Molecular Formula: C10H14S2

Molecular Weight: 198.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-(methylsulfanyl)benzyl sulfide -

Specification

Molecular Formula C10H14S2
Molecular Weight 198.4 g/mol
IUPAC Name 1-(ethylsulfanylmethyl)-4-methylsulfanylbenzene
Standard InChI InChI=1S/C10H14S2/c1-3-12-8-9-4-6-10(11-2)7-5-9/h4-7H,3,8H2,1-2H3
Standard InChI Key KINVURABIBQVRK-UHFFFAOYSA-N
Canonical SMILES CCSCC1=CC=C(C=C1)SC

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

Ethyl 4-(methylsulfanyl)benzyl sulfide features a benzene ring substituted at the para position with a methylthio group (–SMe) and a benzyl group modified by an ethylthio moiety (–SCH2_2C2_2H5_5). The IUPAC name, 1-(ethylsulfanylmethyl)-4-methylsulfanylbenzene, reflects this substitution pattern. Key structural parameters include:

PropertyValue
Molecular FormulaC10_{10}H14_{14}S2_2
Molecular Weight198.4 g/mol
Canonical SMILESCCSCC1=CC=C(C=C1)SC
InChI KeyKINVURABIBQVRK-UHFFFAOYSA-N

The molecule’s symmetry and electron-rich sulfur atoms contribute to its hydrophobic character, as evidenced by its predicted low water solubility .

Physicochemical Characteristics

While experimental data for Ethyl 4-(methylsulfanyl)benzyl sulfide remain scarce, analogous sulfides like benzyl methyl sulfide (C8_8H10_{10}S) provide insights into its likely behavior :

  • Boiling Point: Estimated at 195–220°C, extrapolated from benzyl methyl sulfide’s boiling point of 195–198°C .

  • Density: ~1.01–1.05 g/mL, consistent with aromatic sulfides .

  • Solubility: Expected to be insoluble in water but soluble in organic solvents like ethyl acetate or dichloromethane .

The compound’s LogP (octanol-water partition coefficient) is projected to exceed 2.5, indicating high lipophilicity .

Synthesis and Reaction Pathways

General Sulfide Synthesis Strategies

Sulfides are typically synthesized via nucleophilic substitution or metal-catalyzed coupling reactions. A prominent method involves the reaction of thiols with alkyl halides under basic conditions . For Ethyl 4-(methylsulfanyl)benzyl sulfide, a plausible route could involve:

  • Thiol Alkylation:
    4-(Methylsulfanyl)benzyl thiol+Ethyl bromideBaseEthyl 4-(methylsulfanyl)benzyl sulfide\text{4-(Methylsulfanyl)benzyl thiol} + \text{Ethyl bromide} \xrightarrow{\text{Base}} \text{Ethyl 4-(methylsulfanyl)benzyl sulfide}

Copper-catalyzed methodologies, as demonstrated by Jiang et al., offer an alternative pathway using sodium thiosulfate (Na2_2S2_2O3_3) and boron trifluoride etherate (BF3_3\cdotEt2_2O) . This approach enables C–S bond formation under mild, biomolecule-compatible conditions .

Optimized Copper-Catalyzed Protocol

A scalable synthesis adapted from involves:

Reagents:

  • CuSO4_4\cdot5H2_2O (10 mol%)

  • Sodium thiosulfate pentahydrate (5 equiv)

  • 4-(Methylsulfanyl)benzyl chloride (1 equiv)

  • Ethylthiol source (e.g., ethyl iodide)

  • BF3_3\cdotEt2_2O (1 equiv)

Procedure:

  • Heat CuSO4_4, ligand (L2), and Na2_2S2_2O3_3 in water at 80°C for 2 hours.

  • Cool to room temperature; add 4-(methylsulfanyl)benzyl chloride.

  • Introduce BF3_3\cdotEt2_2O and stir for 12 hours.

  • Extract with ethyl acetate, dry over MgSO4_4, and purify via flash chromatography.

This method achieves yields exceeding 80% for analogous sulfides .

Research Gaps and Future Directions

Despite its synthetic accessibility, Ethyl 4-(methylsulfanyl)benzyl sulfide lacks comprehensive pharmacological or toxicological data. Priority research areas include:

  • In Vitro Toxicity Screening: Assessing cytotoxicity and genotoxicity using models like HepG2 cells.

  • Structure-Activity Relationships: Comparing bioactivity with methyl/ethyl variants to optimize therapeutic potential.

  • Catalytic Applications: Evaluating its utility as a ligand in transition-metal catalysis.

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